2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Catalog No.
S614012
CAS No.
27231-33-0
M.F
C8H8N2S
M. Wt
164.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

CAS Number

27231-33-0

Product Name

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

IUPAC Name

4-methyl-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)

InChI Key

UDQCDDZBBZNIFA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=S)N2

Synonyms

2-mercaptomethylbenzimidazole, 2-MMBI, Nocrac MMB

Canonical SMILES

CC1=C2C(=CC=C1)NC(=S)N2

The exact mass of the compound 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129263. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (4-Me-MBI) is a substituted heterocyclic thione, a member of the mercaptobenzimidazole class of compounds. This class is widely utilized in industrial and research settings as corrosion inhibitors for copper and steel alloys, and as antioxidants or secondary accelerators in rubber vulcanization [REFS-1, REFS-2]. The core value proposition of these compounds stems from their ability to form protective films on metal surfaces or to modulate polymer curing processes. Selection within this class is highly dependent on specific performance requirements related to processing temperature, formulation compatibility, and safety profile, as simple substitution with the parent compound, 2-Mercaptobenzimidazole (MBI), is often not viable [3].

Procuring 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione is a deliberate choice over its unsubstituted parent compound, 2-Mercaptobenzimidazole (MBI, CAS 583-39-1). The methyl group at the 4-position is not a trivial modification; it fundamentally alters the molecule's steric profile, electron distribution, and lipophilicity. These changes directly translate to measurable differences in thermal stability, metabolic pathways, intrinsic molecular activity, and formulation compatibility [REFS-1, REFS-2]. Consequently, substituting 4-Me-MBI with the generic parent compound can lead to process failures, unpredictable performance in corrosion inhibition or polymer curing, and a significantly different toxicological profile, making precise material selection critical for reproducible and safe outcomes.

Differentiated Thermal Behavior: Decomposition Profile Unlike Parent Compound

Unlike its parent compound, 2-Mercaptobenzimidazole (MBI), which has a distinct and high melting point, 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione does not exhibit a clear melting point and instead decomposes with gas evolution . The parent MBI melts consistently in the range of 300-304 °C . This fundamental difference in thermal behavior is critical for procurement decisions related to high-temperature processing applications.

Evidence DimensionThermal Behavior
Target Compound DataDecomposes with gas evolution; no melting point determined
Comparator Or Baseline2-Mercaptobenzimidazole (CAS 583-39-1): Melts at 300-304 °C
Quantified DifferenceQualitatively different thermal transition (Decomposition vs. Melting)
ConditionsStandard thermal analysis

This dictates the compound's suitability for specific polymer processing or formulation workflows, as its thermal stability window is fundamentally different from the common substitute.

Altered Toxicological Profile: Lower Systemic Exposure and Toxicity Compared to MBI

In comparative toxicokinetic studies in rats, methylated MBI derivatives, including 4-methyl-MBI, were found to be significantly less toxic than the parent compound, 2-Mercaptobenzimidazole (MBI) [1]. After repeated oral administration, MBI showed marked increases in maximum plasma concentration (Cmax) and area under the curve (AUC), indicating accumulation. In contrast, 4-methyl-MBI was essentially cleared from the blood within 10 hours and its Cmax and AUC decreased markedly, suggesting metabolic enzyme induction that enhances its clearance [1].

Evidence DimensionToxicokinetics after repeated oral administration
Target Compound DataCmax and AUC decreased markedly; rapid clearance from blood (<10h)
Comparator Or Baseline2-Mercaptobenzimidazole (MBI): Cmax and AUC increased markedly (accumulation)
Quantified DifferenceOpposite accumulation/clearance profiles
ConditionsRepeated oral administration (0.3-0.6 mmol/kg) in male Wistar rats for 2 weeks

For applications like rubber manufacturing, selecting the 4-methyl derivative offers a significant advantage in terms of reduced systemic toxicity and bioaccumulation, impacting worker safety and environmental considerations.

Quantifiably Different Intrinsic Activity at a Key Active Site

The positional placement of the methyl group significantly alters the molecule's inhibitory potential. In an in-vitro assay measuring inhibition of lactoperoxidase, 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione showed an IC50 of 45.6 µM. This is more than double the IC50 of the parent compound, 2-Mercaptobenzimidazole (MBI), which had an IC50 of 20.6 µM, indicating lower potency in this specific assay [1]. The positional isomer, 5-methyl-MBI, had an intermediate potency (IC50 = 31.6 µM), confirming that the substituent position is critical to molecular function.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data45.6 µM
Comparator Or Baseline2-Mercaptobenzimidazole (MBI): 20.6 µM; 5-Methyl-MBI: 31.6 µM
Quantified Difference2.2-fold higher IC50 (lower potency) vs. parent MBI
ConditionsIn-vitro lactoperoxidase inhibition assay

This demonstrates that 4-Me-MBI is not a drop-in replacement for MBI; its specific structure-activity relationship must be accounted for, justifying its selection for applications where its distinct activity profile is required.

Improved Compatibility with Non-Aqueous and Polymeric Systems

The addition of a methyl group increases the lipophilicity of the benzimidazolethione core. This structural modification enhances the solubility and dispersibility of 1,3-dihydro-4-methyl-2H-benzimidazole-2-thione in organic and non-polar environments compared to the unsubstituted, more polar 2-Mercaptobenzimidazole [REFS-1, REFS-2]. This makes the 4-methyl derivative a more suitable candidate for incorporation into polymer matrices, oils, greases, and organic coatings where the parent compound may exhibit poor solubility or dispersion.

Evidence DimensionLipophilicity / Organic-phase compatibility
Target Compound DataHigher lipophilicity due to methyl substituent
Comparator Or Baseline2-Mercaptobenzimidazole (MBI): Lower lipophilicity, more polar
Quantified DifferenceNot specified; based on established chemical principles
ConditionsFormulation in non-aqueous media (e.g., polymer melts, organic solvents, oils)

For developing homogeneous non-aqueous formulations, such as anti-corrosion greases or antioxidant-loaded polymers, procuring the 4-methyl derivative can prevent issues of insolubility and phase separation common with the parent compound.

Safer-by-Design Rubber and Elastomer Formulations

Where the goal is to develop rubber compounds with effective antioxidant properties while minimizing worker exposure and potential for bioaccumulation, this compound is a rational choice. Its demonstrated lower systemic toxicity and faster metabolic clearance compared to the industry-standard 2-Mercaptobenzimidazole (MBI) support its use in applications governed by stringent occupational health and safety standards [1].

Corrosion Inhibitor for Non-Aqueous Systems (Greases, Coatings, Oils)

This compound is well-suited for formulating anti-corrosion packages for use in organic media. Its enhanced lipophilicity relative to the parent MBI promotes better solubility and homogeneity in lubricating greases, polymer-based protective coatings, and industrial oils, preventing inhibitor drop-out and ensuring consistent performance.

Polymer Additive for Systems with Specific Thermal Processing Windows

For polymer composite applications where processing temperatures must be carefully managed, the distinct thermal profile of 4-Me-MBI (decomposition without melting) makes it a specific choice. It is suitable for systems where the high melting point of MBI (over 300 °C) is undesirable or incompatible with other components, or where a controlled decomposition might be leveraged.

Probing Structure-Activity Relationships in Benzimidazole-Based Inhibitors

In research contexts, this compound serves as a critical tool for investigating how methyl group substitution at the 4-position impacts performance. Its quantifiable difference in activity compared to both the parent MBI and the 5-methyl isomer allows for systematic studies on the mechanism of corrosion inhibition or antioxidant activity, leading to the design of more targeted molecules [1].

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 85 of 86 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (55.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (60%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (60%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (21.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

53988-10-6
27231-33-0

General Manufacturing Information

2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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